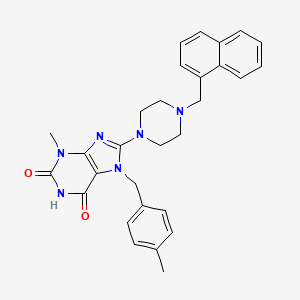

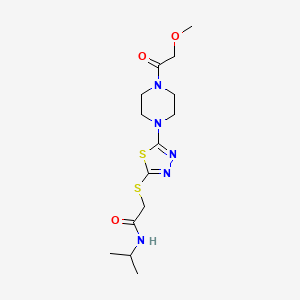

![molecular formula C6H4N4O3 B2984247 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid CAS No. 880451-11-6](/img/structure/B2984247.png)

5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid” is a heterocyclic compound . Heterocycles are cyclic compounds with at least two different elements as atom of ring members .

Synthesis Analysis

The synthesis of heterocycles fused with 5-oxo-5,6-dihydro [1,2,4]triazolo [1,5-c]pyrimidine has been reported . The synthesis involves the condensation of 4-hydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with an appropriate triethyl orthoester or by oxidative cyclization of 4-benzylidenehydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with chloranil .Scientific Research Applications

Synthesis and Characterization

5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their potential in the development of complex heterocyclic compounds. The crystal structures of these compounds have been determined by X-ray diffraction, providing insight into their molecular configurations and potential for binding metal ions, as highlighted in studies on 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine (Haj et al., 2000).

Theoretical Studies

Theoretical characterizations using accurate ab initio calculations have been performed on anionic and neutral structures of 5-oxo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These studies provide valuable insights into the electronic properties of these compounds, facilitating the understanding of their coordination mode preferences and tautomerism (Dobado et al., 2000).

Chemical Reactions and Transformations

Research has also focused on the reaction of this compound derivatives with various reagents to synthesize novel compounds. For example, a study described the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles leading to the formation of several new thione and amino derivatives, which were characterized by NMR spectra, X-ray diffraction data, and chemical transformations (Britsun et al., 2006).

Synthesis of Pyrimidine Derivatives

Another application involves the synthesis of pyrimidine derivatives using aluminate sulfonic acid nanocatalyst under a grinding technique. This method showcases the versatility of this compound in facilitating the development of new heterocyclic compounds through environmentally friendly processes (Abdelrazek et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid, a triazole compound, are a variety of enzymes and receptors in the biological system . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds, including this compound, are capable of binding in the biological system with their targets, leading to various changes . The reaction pathway includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate .

Biochemical Pathways

Triazole compounds are known to affect a wide range of pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. For instance, some triazole compounds have shown promising antibacterial activity against multidrug-resistant (MDR) clinical isolates .

Properties

IUPAC Name |

5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-9-8-2-10(4)6/h1-2H,(H,7,9)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECSPGQMXYNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N2C=NNC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)

amine hydrochloride](/img/structure/B2984166.png)

![3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2984168.png)

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)

![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)